A Technical Guide to 1-(2-Chloro-3-fluorophenyl)ethanamine: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 1-(2-Chloro-3-fluorophenyl)ethanamine: A Versatile Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 1-(2-Chloro-3-fluorophenyl)ethanamine, a key chiral amine building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, outline a robust synthetic pathway via reductive amination, and detail its characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). A significant focus of this guide is the practical application of this molecule in the synthesis of targeted therapeutics, with a particular emphasis on its role as a precursor to potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Importance of Halogenated Phenylamines in Medicinal Chemistry
The incorporation of halogen atoms, particularly fluorine and chlorine, into pharmaceutical candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. The specific substitution pattern of 1-(2-Chloro-3-fluorophenyl)ethanamine, with its ortho-chloro and meta-fluoro groups, presents a unique electronic and steric landscape. This distinct arrangement can lead to favorable interactions with biological targets and is a sought-after motif in the design of novel therapeutics. This guide will provide a comprehensive overview of this important molecule, from its synthesis to its potential applications.
Physicochemical Properties and Identification
1-(2-Chloro-3-fluorophenyl)ethanamine is a chiral primary amine. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1270482-67-1 | [1][2] |
| Molecular Formula | C₈H₉ClFN | [1][2] |
| Molecular Weight | 173.62 g/mol | [1][2] |
| Appearance | Liquid (typical) | |
| Boiling Point | Not readily available | |
| Canonical SMILES | CC(C1=C(C(=CC=C1)F)Cl)N | [1] |
| InChI Key | QRNVGMYCAUROPJ-UHFFFAOYSA-N | [2] |
The hydrochloride salt of this amine is also commercially available (CAS Number: 1956306-77-6).
Synthesis of 1-(2-Chloro-3-fluorophenyl)ethanamine
A common and efficient method for the synthesis of 1-(2-Chloro-3-fluorophenyl)ethanamine is through the reductive amination of 2-chloro-3-fluoroacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.
Synthetic Pathway Overview
Caption: Reductive amination pathway for the synthesis of 1-(2-Chloro-3-fluorophenyl)ethanamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Chloro-3-fluoroacetophenone
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of 2-chloro-3-fluoroacetophenone (1.0 eq) in methanol (10 mL/mmol), add ammonium acetate (5-10 eq) or an excess of aqueous ammonia.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction completion by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(2-Chloro-3-fluorophenyl)ethanamine.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.
-
Application in Drug Discovery: A Precursor for Kinase Inhibitors
For instance, a class of pyrimidine-based Aurora kinase inhibitors has been developed for the treatment of cancers driven by MYC oncoproteins. One such inhibitor, compound 13 , incorporates a (4-chloro-2-fluorophenyl) moiety, highlighting the importance of this substitution pattern for potent biological activity. The synthesis of such complex molecules often involves the coupling of a chiral amine building block, and 1-(2-Chloro-3-fluorophenyl)ethanamine represents a valuable starting material for the generation of analogous inhibitors with potentially improved properties.
Conceptual Synthetic Application Workflow
Caption: Conceptual workflow for the use of 1-(2-Chloro-3-fluorophenyl)ethanamine in the synthesis of kinase inhibitors.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-(2-Chloro-3-fluorophenyl)ethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected ¹H and ¹³C NMR chemical shifts for 1-(2-Chloro-3-fluorophenyl)ethanamine are influenced by the electronic effects of the chloro and fluoro substituents.
¹H NMR (Proton NMR):
-
Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically δ 6.8-7.5 ppm) and will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
Methine Proton (-CH): The proton attached to the chiral carbon will appear as a quartet (due to coupling with the methyl protons) further split by the amine protons (if not exchanged with a deuterated solvent) and potentially long-range coupling to the aromatic protons.
-
Amine Protons (-NH₂): The amine protons typically appear as a broad singlet and their chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons (-CH₃): The methyl protons will appear as a doublet due to coupling with the methine proton.
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: The carbon atoms of the phenyl ring will show distinct signals, with those directly bonded to or in close proximity to the fluorine atom exhibiting characteristic C-F coupling.
-
Chiral Carbon (-CH): The carbon of the methine group.
-
Methyl Carbon (-CH₃): The carbon of the methyl group.
Example of a Standard NMR Sample Preparation Protocol:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
If desired, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 1-(2-Chloro-3-fluorophenyl)ethanamine and for separating its enantiomers.
Purity Analysis (Reversed-Phase HPLC):
-
Column: A standard C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Chiral Separation: As 1-(2-Chloro-3-fluorophenyl)ethanamine is a chiral molecule, separating the enantiomers is often necessary for pharmaceutical applications.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are commonly used for the enantiomeric resolution of primary amines.[6][7][8]
-
Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) depends on the specific chiral column used. Common mobile phases include mixtures of hexane/isopropanol or methanol/acetonitrile with additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve separation.[9]
General HPLC Analysis Workflow:
Caption: A typical workflow for the HPLC analysis of 1-(2-Chloro-3-fluorophenyl)ethanamine.
Safety and Handling
As with all chemical reagents, 1-(2-Chloro-3-fluorophenyl)ethanamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(2-Chloro-3-fluorophenyl)ethanamine is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique halogen substitution pattern offers opportunities for fine-tuning the properties of lead compounds. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this important intermediate in the development of next-generation therapeutics.
References
-
1-(2-chloro-3-fluorophenyl)ethan-1-amine | 1270482-67-1 - Molport. Available at: [Link]
-
Exploring the Chemical Properties and Synthesis of 2-Chloro-3-fluorobenzaldehyde. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Available at: [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. Available at: [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - ResearchGate. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International - Chromatography Online. (2015, January 1). Available at: [Link]
-
New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available at: [Link]
-
13C-nmr Chemical Shifts of 1, 2, and 3. | Download Table - ResearchGate. Available at: [Link]
-
Enantioseparation of Fluoroquinolones by HPLC Using Chiral Stationary Phase. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
-
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. Available at: [Link]
-
chiral columns . Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-(2-chloro-3-fluorophenyl)ethan-1-amine | 1270482-67-1 | Buy Now [molport.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
